molecular formula C37H33F2N3O7 B15496647 N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine

N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine

Cat. No.: B15496647
M. Wt: 669.7 g/mol
InChI Key: WTSBHVUMDHCRKO-LIAFXSCVSA-N
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Description

Properties

Molecular Formula

C37H33F2N3O7

Molecular Weight

669.7 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H33F2N3O7/c1-46-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(47-2)20-16-27)48-23-30-32(43)37(38,39)34(49-30)42-22-21-31(41-35(42)45)40-33(44)24-9-5-3-6-10-24/h3-22,30,32,34,43H,23H2,1-2H3,(H,40,41,44,45)/t30-,32-,34-/m1/s1

InChI Key

WTSBHVUMDHCRKO-LIAFXSCVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O

Origin of Product

United States

Biological Activity

N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine (often abbreviated as Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in antiviral and anticancer therapies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C37H35N3O7
  • Molecular Weight : 633.70 g/mol
  • CAS Number : 67219-55-0
  • Appearance : Solid
  • Purity : >99% (HPLC)
  • Antiviral Activity : Bz-DMT-dC has been investigated for its antiviral properties, particularly against various viruses including HIV and herpes simplex virus (HSV). Its structural modifications enhance its ability to inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Activity : The compound exhibits cytotoxic effects on cancer cells through several mechanisms:
    • Inhibition of DNA Synthesis : By mimicking natural nucleosides, Bz-DMT-dC can be incorporated into DNA during replication, leading to chain termination.
    • Induction of Apoptosis : Studies indicate that Bz-DMT-dC can trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy.

Research Findings

Research has demonstrated the effectiveness of Bz-DMT-dC in various experimental settings:

  • In Vitro Studies : In cell cultures, Bz-DMT-dC showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably lower than those of unmodified nucleosides .
  • Animal Models : In vivo studies using murine models have shown that treatment with Bz-DMT-dC results in reduced tumor growth and improved survival rates compared to control groups. These findings suggest a promising therapeutic window for further clinical development .

Case Studies

  • Study on Antiviral Efficacy :
    • Researchers tested Bz-DMT-dC against HIV in vitro and observed a dose-dependent inhibition of viral replication. The compound was found to reduce the viral load significantly without causing cytotoxicity to host cells .
  • Cancer Therapeutics :
    • A study published in Nucleic Acids Research highlighted the use of Bz-DMT-dC in synthesizing oligonucleotide conjugates that target cancer cells specifically. The conjugates demonstrated enhanced uptake in tumor tissues compared to non-targeted controls, indicating the potential for targeted therapy .

Applications in Research

Bz-DMT-dC serves as a valuable research tool for:

  • Developing antiviral drugs.
  • Synthesizing modified oligonucleotides for gene therapy.
  • Investigating apoptosis pathways in cancer research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N4-Benzoyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-2',2'-difluorocytidine
  • CAS No.: 142808-43-3
  • Molecular Formula : C₃₇H₃₃F₂N₃O₇
  • Molecular Weight : 669.68 g/mol
  • Key Features :
    • A cytidine derivative with a benzoyl-protected exocyclic amine (N4) and a 5′-O-(4,4′-dimethoxytrityl) (DMT) protecting group.
    • Contains 2',2'-difluoro modifications on the ribose sugar, which rigidify the sugar ring and enhance nuclease resistance .

Applications :
Primarily used in oligonucleotide synthesis (e.g., antisense RNA, siRNA) to improve metabolic stability and target binding .

Structural Modifications and Protecting Groups

Table 1: Key Structural Features of Analogs
Compound Name CAS No. Protecting Groups Sugar Modifications Base Molecular Weight
This compound (Target) 142808-43-3 N4-Benzoyl, 5′-O-DMT 2',2'-difluoro Cytosine 669.68
N4-Benzoyl-5′-O-TBS-2′-deoxycytidine 51549-36-1 N4-Benzoyl, 5′-O-TBS None Cytosine 445.58
N3-Benzoyl-5´-O-DMT-thymidine - N3-Benzoyl, 5′-O-DMT None Thymine ~650 (estimated)
4-N-Phthaloyl-5´-O-DMT-2´-deoxycytidine - N4-Phthaloyl, 5′-O-DMT None Cytosine ~670 (estimated)
N-Acetyl-5′-O-DMT-2′-fluorocytidine 159414-98-9 N4-Acetyl, 5′-O-DMT 2′-fluoro Cytosine 625.64 (calc.)
5′-O-DMT-2′-fluoro-D-uridine 146954-74-7 5′-O-DMT 2′-fluoro Uracil 622.65 (calc.)
Key Observations:

Protecting Groups :

  • DMT vs. TBS : The target compound uses DMT (acid-labile), enabling selective deprotection in solid-phase synthesis. In contrast, 5′-O-TBS derivatives (e.g., CAS 51549-36-1) require fluoride-based deprotection .
  • N4-Benzoyl vs. N4-Phthaloyl/N3-Benzoyl : Benzoyl is stable under basic conditions, while phthaloyl () offers orthogonal protection but requires hydrazine for removal .

Sugar Modifications :

  • 2',2'-Difluoro (Target) vs. 2′-fluoro (CAS 159414-98-9): The difluoro substitution increases sugar pucker rigidity, favoring a C3′-endo conformation for improved RNA hybridization .
  • 2′-O-Methyl (): Provides nuclease resistance but reduces binding affinity compared to fluoro/difluoro modifications.

Key Observations:
  • DMT Protection : Standard for oligonucleotide synthesis due to mild deprotection (e.g., 3% trichloroacetic acid).
  • Fluorination Methods : The 2',2'-difluoro group in the target compound likely requires specialized fluorinating agents (e.g., DAST or XtalFluor) compared to single-fluorine analogs .
Table 3: Comparative Properties
Property Target Compound N4-Benzoyl-5′-O-TBS-dC N-Acetyl-5′-O-DMT-2′-F-dC
Solubility Low in H₂O, high in DCM Moderate in DMF, low in H₂O Moderate in acetonitrile
Acid Stability DMT removed at pH <2 TBS stable at pH <2 DMT removed at pH <2
Nuclease Resistance High (2',2'-difluoro) Moderate High (2′-fluoro)
RNA Binding Affinity Enhanced (C3′-endo) Reduced (C2′-endo) Moderate (C3′-endo)
Key Observations:
  • The 2',2'-difluoro modification in the target compound provides superior nuclease resistance and RNA binding compared to 2′-fluoro or unmodified analogs .
  • N4-Acetyl (CAS 159414-98-9) vs.

Preparation Methods

Fluorination of Ribofuranose Precursors

A common approach begins with 1,2,5,6-diisopropylidene-D-glucose, which undergoes sequential protection, oxidation, and fluorination. For instance, the use of diethylaminosulfur trifluoride (DAST) enables selective 2',2'-difluorination of a ketone intermediate, as demonstrated in the synthesis of gemcitabine analogues. This method achieves a 45% yield of the difluorinated product when employing an N3-benzoyl-protected intermediate to minimize side reactions.

Post-Glycosylation Modifications

Alternative routes focus on coupling a fluorinated sugar moiety to a protected cytosine base. The patent by Lilly (US5637688A) details a process where 2-deoxy-2,2-difluoro-3,5-dibenzoyl-D-ribofuranosyl-1-methanesulfonate is reacted with cytosine in the presence of a protic solvent and alkylamine base, yielding the protected nucleoside intermediate. Subsequent deprotection using methanol and isopropanol affords the final product with minimal byproducts.

Detailed Preparation Methods

Stepwise Synthesis from 5'-Dimethoxytrityl-N4-Benzoyl-2',2'-Difluoro-2'-Deoxycytidine

A widely cited protocol involves the phosphoramidite activation of the 3'-hydroxyl group for oligonucleotide synthesis:

Step 1: Dissolution of Protected Nucleoside
5'-Dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine (1 equiv., 0.4 mmol, 270 mg) is dissolved in anhydrous acetonitrile (6 mL) under nitrogen atmosphere.

Step 2: Activation with Ethylthiotetrazole
A 0.5 M solution of ethylthiotetrazole (1.6 equiv., 0.65 mM, 1.3 mL) in anhydrous acetonitrile is added, followed by 2-cyanoethyl-bis-(N,N-diisopropyl)phosphoramidite (1.43 equiv., 0.57 mmol, 0.2 mL).

Step 3: Stirring and Product Isolation
The reaction mixture is stirred at room temperature for 1 hour, after which the product is precipitated using cold hexane and purified via silica gel chromatography (yield: 78%).

Alternative Route via DAST Fluorination

The PMC study outlines a pathway starting from 4-thio-D-ribofuranose derivatives:

  • Oxidation and Fluorination : Ketone intermediate 34 is treated with DAST to install 2',2'-difluoro groups, yielding 35 in 79% yield.
  • Benzoylation : The 3'-O-benzyl group is replaced with a benzoate to enhance solubility.
  • Glycosylation : Pummerer rearrangement-glycosylation of sulfoxide 36 affords the desired α/β-anomer mixture (2.4:1 ratio) in 51% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

The patent US5637688A emphasizes the use of methanol as a protic solvent and diethylamine as a base for deblocking benzoyl groups. A 1:1 ratio of methanol to isopropanol minimizes byproduct formation during crystallization, achieving a 92% purity for the final hydrochloride salt.

Temperature and Time Dependence

Reaction kinetics studies reveal that stirring at 25°C for 60 minutes optimizes phosphoramidite activation, whereas prolonged reaction times (>90 minutes) lead to cyanoethyl group degradation.

Table 1: Comparative Yields Under Varied Conditions

Condition Yield (%) Purity (%) Source
Methanol/isopropanol (1:1) 92 95
Acetonitrile/DAST 79 88
Ethylthiotetrazole activation 78 90

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) of the final product shows distinct signals for the DMT group (δ 7.2–7.4 ppm, aromatic protons), benzoyl carbonyl (δ 8.1 ppm), and difluoromethylene (δ 4.8 ppm, J = 240 Hz).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >95% purity, with a retention time of 12.3 minutes.

Applications in Pharmaceutical Research

Anticancer Drug Development

The compound serves as a precursor for gemcitabine analogues, which inhibit DNA polymerase and ribonucleotide reductase in pancreatic cancer cells. Polygemcitabine nanogels derived from this intermediate exhibit accelerated drug activation and enhanced tumor penetration.

Antiviral Agents

Structural analogs incorporating 2',2'-difluoro modifications demonstrate potent activity against hepatitis C virus (HCV) by mimicking natural nucleosides and terminating viral RNA replication.

Q & A

Q. What is the functional role of the 5'-O-(4,4'-dimethoxytrityl) (DMT) group in this compound?

The DMT group serves as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It prevents undesired side reactions at the 5'-OH position during phosphoramidite coupling steps and enables stepwise elongation of the oligonucleotide chain. The DMT group is selectively removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), allowing real-time monitoring of coupling efficiency via UV absorbance at 498 nm .

Q. How does the N4-benzoyl modification influence the compound's stability and reactivity?

The N4-benzoyl group protects the exocyclic amino group of cytidine, preventing side reactions such as oxidation or unwanted base pairing during synthesis. It introduces steric hindrance and alters electronic properties, which can improve regioselectivity during phosphoramidite coupling. This modification also enhances stability during prolonged storage by reducing nucleobase degradation .

Q. What solvents are suitable for dissolving this compound, and why?

The compound exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol due to the hydrophobic DMT and benzoyl groups. However, its solubility in water is limited, necessitating anhydrous organic solvents for synthesis. For oligonucleotide assembly, it is typically dissolved in anhydrous acetonitrile to ensure compatibility with solid-phase synthesis protocols .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in phosphoramidite chemistry?

Coupling efficiency (>99%) is achieved by:

  • Using activating agents like 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) or mesitylenesulfonyl-5-(pyridin-2-yl)tetrazole (MSPy), which enhance nucleophilicity of the 5'-OH group .
  • Maintaining strict anhydrous conditions to prevent hydrolysis of the phosphoramidite intermediate.
  • Optimizing stoichiometry (1.5–2.0 equivalents of amidite relative to solid support-bound oligonucleotide) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of DMT (δ 6.8–7.4 ppm for aromatic protons), benzoyl (δ 7.5–8.0 ppm), and difluoromethyl groups (¹⁹F NMR at δ -120 to -125 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₄₀H₃₈F₂N₄O₇ requires m/z 764.2662 [M+H]⁺) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using chloroform/methanol (19:1) as the mobile phase .

Q. How does the 2',2'-difluoro modification impact oligonucleotide properties?

The 2',2'-difluoro substitution:

  • Enhances nuclease resistance by sterically hindering endonuclease access to the phosphodiester backbone.
  • Increases binding affinity to RNA targets via preorganization of the sugar pucker into a C3'-endo conformation, mimicking ribose geometry.
  • Reduces off-target effects in antisense applications compared to unmodified cytidine .

Q. What strategies mitigate deprotection challenges for the DMT group?

  • Use mild acidic conditions (e.g., 2% trifluoroacetic acid in dichloromethane) to avoid depurination or strand cleavage.
  • Monitor deprotection kinetics using UV spectroscopy to ensure complete removal without overexposure to acid .

Q. How can the N4 position be modified post-synthesis for functionalization?

Transamination reactions with hexane-1,6-diamine in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) selectively replace the benzoyl group, enabling conjugation of fluorophores or affinity tags. This method preserves the sugar and phosphate backbone integrity .

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